molecular formula C9H8F3N B2637781 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline CAS No. 954579-56-7

6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline

Cat. No. B2637781
CAS RN: 954579-56-7
M. Wt: 187.165
InChI Key: SBSKUFPXZLFLMW-UHFFFAOYSA-N
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Description

6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline is an organic compound . It is a derivative of tetrahydroquinoline, which is a semi-hydrogenated derivative of quinoline . The molecular weight of this compound is 187.16 .


Molecular Structure Analysis

The molecular structure of 6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with three fluorine atoms attached to the 6th, 7th, and 8th carbon atoms .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms into organic molecules often enhances their biological activity. In the case of trifluorinated quinolines, researchers have explored their potential as antibacterial agents, enzyme inhibitors, and antineoplastic drugs . While specific studies on 6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline are limited, its structural similarity to other fluoroquinolones suggests potential therapeutic applications. Further investigations are warranted to uncover its precise mechanisms of action and efficacy.

Antioxidant Properties

Quinoline derivatives, including those with fluorine substitutions, exhibit antioxidant properties. These compounds can scavenge free radicals and protect against oxidative damage. While direct studies on 6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline are scarce, its potential as a neuroprotective agent against conditions like Parkinsonism warrants exploration .

Metal Chelation and Alzheimer’s Disease

Clioquinol, a metal chelator, has shown promise in preventing copper oxidation within β-amyloid fibrils associated with Alzheimer’s disease. Given the structural similarities between clioquinol and fluorinated quinolines, including 6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline, further investigations into their metal-binding properties and therapeutic potential are crucial .

Cyanine Dyes and Commercial Applications

Quinoline-based compounds serve as precursors for cyanine dyes, widely used in imaging and staining applications. Although direct studies on 6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline are lacking, its potential as a building block for novel dyes could be explored .

properties

IUPAC Name

6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h4,13H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSKUFPXZLFLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C(=C2NC1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline

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